molecular formula C15H17ClN4O B6011247 5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine

5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine

Cat. No. B6011247
M. Wt: 304.77 g/mol
InChI Key: LGMBIUCLTAPRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazine derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine varies depending on the pharmacological activity. For instance, the compound exhibits antidepressant activity by inhibiting the reuptake of serotonin and norepinephrine. On the other hand, the anticonvulsant activity is achieved by modulating the GABAergic neurotransmission. The anxiolytic activity is also achieved by modulating the GABAergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine vary depending on the pharmacological activity. For instance, the compound exhibits antidepressant activity by increasing the levels of serotonin and norepinephrine in the brain. The anticonvulsant activity is achieved by enhancing the GABAergic neurotransmission. The anxiolytic activity is also achieved by enhancing the GABAergic neurotransmission.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine in lab experiments is its potential therapeutic applications. The compound has been extensively studied for its pharmacological properties, which makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is the lack of information on its toxicity and side effects.

Future Directions

There are several future directions for the research on 5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine. Some of the future directions include:
1. Exploring the potential therapeutic applications of the compound in other diseases such as epilepsy, anxiety disorders, and cancer.
2. Investigating the toxicity and side effects of the compound to determine its safety profile.
3. Developing new derivatives of 5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine with improved pharmacological properties.
4. Studying the structure-activity relationship of the compound to identify the key structural features responsible for its pharmacological activity.
Conclusion:
5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound exhibits pharmacological activities such as antidepressant, anticonvulsant, antitumor, and anxiolytic activities. The mechanism of action of the compound varies depending on the pharmacological activity. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of 5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine can be achieved through various methods. One of the commonly used methods is the reaction of 4-chlorobenzonitrile with 1-(3-methoxypropyl)piperazine in the presence of a base and a solvent such as dimethylformamide. The reaction leads to the formation of 1-(4-chlorophenyl)-3-(3-methoxypropyl)piperazine, which is then reacted with cyanogen azide to yield the final product.

Scientific Research Applications

5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine has been extensively studied for its potential therapeutic applications. Some of the scientific research applications include:
1. Antidepressant activity: Studies have shown that 5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine exhibits antidepressant activity by inhibiting the reuptake of serotonin and norepinephrine.
2. Anticonvulsant activity: This compound has also been found to possess anticonvulsant activity by modulating the GABAergic neurotransmission.
3. Antitumor activity: 5-(4-chlorophenyl)-3-(3-methoxy-1-piperidinyl)-1,2,4-triazine has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells.
4. Anxiolytic activity: This compound has been found to possess anxiolytic activity by modulating the GABAergic neurotransmission.

properties

IUPAC Name

5-(4-chlorophenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-21-13-3-2-8-20(10-13)15-18-14(9-17-19-15)11-4-6-12(16)7-5-11/h4-7,9,13H,2-3,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMBIUCLTAPRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=NC(=CN=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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